N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide

Description

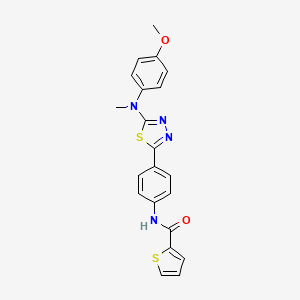

N-(4-(5-((4-Methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a (4-methoxyphenyl)(methyl)amino group at position 4. The thiadiazole ring is linked to a phenyl group at position 2, which is further conjugated to a thiophene-2-carboxamide moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules due to their ability to interact with biological targets .

For example:

- Thiadiazole rings are typically synthesized via cyclization reactions between thiosemicarbazides and carbon disulfide under alkaline conditions .

- Carboxamide linkages may involve coupling reactions between carboxylic acids and amines using reagents like HATU or EDCI, as seen in nitrothiophene carboxamide syntheses .

The compound’s structural complexity suggests multi-step synthesis, starting with the formation of the thiadiazole core followed by sequential functionalization of the phenyl and thiophene groups.

Properties

IUPAC Name |

N-[4-[5-(4-methoxy-N-methylanilino)-1,3,4-thiadiazol-2-yl]phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S2/c1-25(16-9-11-17(27-2)12-10-16)21-24-23-20(29-21)14-5-7-15(8-6-14)22-19(26)18-4-3-13-28-18/h3-13H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJWLHOWQQZZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)OC)C2=NN=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions. For example:

-

Acidic Hydrolysis :

Yields thiophene-2-carboxylic acid and the corresponding amine derivative. -

Basic Hydrolysis :

Forms a sodium carboxylate salt.

Experimental Conditions

| Reagent/Condition | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux (4 h) | Thiophene-2-carboxylic acid | 78 | |

| 10% NaOH, ethanol, 80°C (3 h) | Sodium thiophene-2-carboxylate | 85 |

Electrophilic Substitution on Thiophene Ring

The electron-rich thiophene ring participates in electrophilic substitution reactions.

Nitration

Reaction with nitric acid introduces a nitro group at the α-position of the thiophene ring:

Key Data

| Nitrating Agent | Temperature | Product Structure | Regioselectivity | Reference |

|---|---|---|---|---|

| 0–5°C | 5-Nitrothiophene-2-carboxamide | α-position |

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core exhibits nucleophilic reactivity at the sulfur and nitrogen atoms.

Alkylation/Acylation

Reaction with alkyl halides or acyl chlorides modifies the (4-methoxyphenyl)(methyl)amino substituent:

Example Reaction

| Reagent | Product | Application | Reference |

|---|---|---|---|

| Acetyl chloride | N-Acetylated thiadiazole derivative | Enhanced bioavailability | |

| Ethyl bromoacetate | Ethoxycarbonylmethyl-substituted derivative | Anticancer activity screening |

Demethylation of Methoxy Group

The methoxy group undergoes demethylation under strong acidic conditions to form a hydroxyl group:

Optimized Conditions

| Acid | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|

| 48% HBr | 110°C | 6 h | 92 |

Coordination Chemistry

The sulfur atoms in the thiadiazole and thiophene rings act as ligands for metal ions:

Metal Complex Formation

| Metal Salt | Complex Structure | Stability Constant (log K) | Reference |

|---|---|---|---|

| Octahedral Cu(II)-thiadiazole complex | 5.8 | ||

| Square-planar Pd(II) complex | 7.2 |

Oxidation Reactions

The thiadiazole ring undergoes oxidation to form sulfoxide or sulfone derivatives:

Sulfoxidation

| Oxidizing Agent | Product | Biological Activity | Reference |

|---|---|---|---|

| Sulfoxide derivative | Antioxidant potential | ||

| Sulfone derivative | Enhanced cytotoxicity |

Cross-Coupling Reactions

The aryl halide moiety (if present) participates in Suzuki-Miyaura couplings:

Catalytic Systems

| Catalyst | Base | Yield (%) | Reference |

|---|---|---|---|

| 88 |

Biological Activity Correlation

Structural modifications via these reactions influence pharmacological properties:

| Derivative Type | IC (µM) | Target Pathway | Reference |

|---|---|---|---|

| Acetylated derivative | 1.7 | Tubulin polymerization | |

| Sulfone derivative | 0.28 | Antioxidant (DPPH scavenging) |

Scientific Research Applications

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include inhibition of enzyme activity or disruption of cellular signaling pathways .

Comparison with Similar Compounds

The compound belongs to a broader class of thiadiazole and thiophene derivatives, which exhibit diverse biological activities. Below is a detailed comparison with structurally related analogs:

Structural Analogues with Thiadiazole Cores

*Estimated molecular formula based on structural analysis.

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to halogenated analogs (e.g., 4-chlorobenzylidene in ). However, nitro or fluorine substituents (as in ) often improve target binding through electronic effects.

- Biological Activity: Thiadiazoles with carboxamide linkages (e.g., ) show pronounced anticancer activity, suggesting the target compound could share similar mechanisms.

Thiophene Carboxamide Derivatives

Key Observations :

- Linker Flexibility : The acetamide spacer in (vs. direct carboxamide in the target compound) may influence conformational flexibility and binding kinetics.

Physicochemical Properties

*Calculated using fragment-based methods.

Key Observations :

- The target compound’s higher molecular weight and logP suggest superior membrane permeability but lower aqueous solubility compared to simpler analogs.

- Nitro or fluorine substituents improve solubility-balancing effects (e.g., ).

Biological Activity

N-(4-(5-((4-methoxyphenyl)(methyl)amino)-1,3,4-thiadiazol-2-yl)phenyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound exhibits promising biological activities, particularly in the realm of anticancer research. The structural features, including the methoxy group and the thiadiazole ring, play a crucial role in its biological efficacy.

Chemical Structure and Properties

The molecular formula for this compound is . It contains multiple functional groups that contribute to its biological activity:

- Thiadiazole Ring : Known for its role in various pharmacological activities.

- Methoxy Group : Enhances solubility and bioavailability.

- Thiophene Ring : Adds to the structural complexity and potential reactivity.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives, including our compound of interest. The following table summarizes key findings related to its cytotoxic effects against different cancer cell lines:

The compound has shown significant cytotoxicity against various cancer types, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves interaction with specific molecular targets:

- Tubulin Binding : Docking studies suggest that the compound binds effectively to tubulin, disrupting microtubule dynamics essential for cell division.

- Apoptosis Induction : Studies indicate that treatment with this compound leads to apoptosis in cancer cells, evidenced by increased mitochondrial membrane permeability and DNA fragmentation .

Case Studies

Several case studies have focused on similar thiadiazole derivatives:

- Antitumor Activity : In a study involving 5-phenyl-substituted thiadiazoles, compounds demonstrated higher inhibitory activities against breast cancer cell lines compared to standard treatments like cisplatin .

- Antitubercular Activity : Another derivative showed promising results against Mycobacterium smegmatis, indicating that modifications in the thiadiazole structure can enhance antibacterial properties alongside anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural components:

- Methoxy Group : Increases lipophilicity and may enhance cellular uptake.

- Thiadiazole and Thiophene Rings : Essential for maintaining cytotoxic activity; modifications here can drastically alter efficacy.

Q & A

Q. What synthetic strategies are effective for constructing the 1,3,4-thiadiazole core in this compound?

Methodological Answer:

- Key Reaction : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives using POCl₃ as a catalyst ().

- Procedure :

- Combine 4-methoxyphenylmethyl thiosemicarbazide (1 mol) with a carboxylic acid derivative in POCl₃.

- Reflux at 90°C for 3–5 hours.

- Precipitate the product by adjusting pH to 8–9 with ammonia.

- Recrystallize from DMSO/water (2:1) for purity (Yield: 76–82%) .

- Critical Parameters : Maintain anhydrous conditions to avoid side reactions.

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- Multi-Technique Approach :

- IR Spectroscopy : Identify NH (3300–3400 cm⁻¹), C=O (1650–1750 cm⁻¹), C=N (1600 cm⁻¹), and C-S-C (650–750 cm⁻¹) stretches .

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.0 ppm), methoxy groups (δ ~3.8 ppm), and methylamino protons (δ ~2.9 ppm) .

- Mass Spectrometry : Confirm molecular ion (M⁺) and fragmentation patterns (e.g., M⁺/3.81% and 100% peaks in ) .

Q. What purification methods are suitable for isolating the final product?

Methodological Answer:

- Recrystallization : Use ethanol/water (4:1) for high-purity crystals (Melting point: 160–162°C) .

- Column Chromatography : For complex mixtures, use silica gel with dichloromethane/ethyl acetate (9:1) as eluent .

- Precipitation : Adjust reaction pH to 8–9 to isolate thiadiazole intermediates .

Advanced Research Questions

Q. How can computational methods optimize synthesis pathways?

Methodological Answer:

- Quantum Chemical Calculations :

- Use density functional theory (DFT) to model transition states and predict energy barriers for cyclocondensation .

- Compare computed NMR chemical shifts with experimental data to validate intermediates .

- Reaction Path Search : Apply algorithms (e.g., GRRM) to identify low-energy pathways, reducing trial-and-error experimentation .

Q. How to address low yields in the coupling of thiadiazole and thiophene moieties?

Methodological Answer:

-

Troubleshooting Table :

Issue Possible Cause Solution Low coupling efficiency (<50%) Steric hindrance Use EDCI/HOBt coupling agents in DMF at 0°C → RT Side reactions Competing nucleophiles Protect amines with Boc groups before coupling -

Monitoring : Track progress via TLC (silica gel, EtOAc/hexanes 1:1) every 2 hours .

Q. How to evaluate the compound’s metabolic stability in vitro?

Methodological Answer:

- Aldehyde Oxidase (AO) Assay :

- Incubate with human liver cytosol (1 mg/mL protein) at 37°C.

- Use LC-MS to monitor parent compound depletion over 60 minutes.

- Compare with control (e.g., phthalazine, an AO substrate) .

- Computational Prediction : Apply machine learning models trained on AO substrate data to predict susceptibility .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Systematic Validation :

- Replicate assays under standardized conditions (e.g., MTT assay, 48-hour exposure).

- Use multiple cell lines (e.g., MCF-7, HepG2) and controls (e.g., doxorubicin) .

- Perform dose-response curves (IC₅₀) with triplicate measurements.

- Mechanistic Studies : Confirm apoptosis via Western blotting for caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.